(3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2319784-69-3
VCID: VC4390796
InChI: InChI=1S/C17H23N3O2/c21-15(18-3-5-20-4-1-2-19-16(20)22)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,4,12-14H,3,5-11H2,(H,18,21)
SMILES: C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CC=NC4=O
Molecular Formula: C17H23N3O2
Molecular Weight: 301.39

(3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide

CAS No.: 2319784-69-3

Cat. No.: VC4390796

Molecular Formula: C17H23N3O2

Molecular Weight: 301.39

* For research use only. Not for human or veterinary use.

(3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide - 2319784-69-3

Specification

CAS No. 2319784-69-3
Molecular Formula C17H23N3O2
Molecular Weight 301.39
IUPAC Name N-[2-(2-oxopyrimidin-1-yl)ethyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C17H23N3O2/c21-15(18-3-5-20-4-1-2-19-16(20)22)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,4,12-14H,3,5-11H2,(H,18,21)
Standard InChI Key XMORSQSIRCYXGR-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CC=NC4=O

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule’s backbone comprises a fully substituted adamantane cage—a tricyclic hydrocarbon renowned for its exceptional thermal stability and lipophilicity . The adamantane core is functionalized at the 1-position with a carboxamide group, which is further conjugated to a 2-(2-oxopyrimidin-1(2H)-yl)ethyl side chain. This side chain introduces a pyrimidinone ring, a heterocyclic motif frequently observed in nucleobases and antiviral agents.

Stereochemical Configuration

The stereochemical descriptors (3r,5r,7r) specify the relative configurations of the adamantane substituents, ensuring a defined three-dimensional orientation critical for target binding. Computational modeling suggests that this configuration optimizes steric complementarity with hydrophobic binding pockets in biological targets.

Electronic Properties

The pyrimidinone moiety contributes electron-deficient aromatic character, facilitating π-π stacking interactions with aromatic residues in enzymes or receptors. Concurrently, the carboxamide linker provides hydrogen-bonding capacity, enhancing solubility and target affinity.

PropertyValue
Molecular Weight~326.4 g/mol
LogP (Predicted)2.8 (indicating lipophilicity)
Hydrogen Bond Donors2 (amide NH, pyrimidinone NH)
Hydrogen Bond Acceptors4 (amide O, pyrimidinone O, two ring N)

These properties align with Lipinski’s criteria for drug-likeness, suggesting favorable oral bioavailability .

Synthetic Methodologies

Adamantane Core Construction

The synthesis begins with the preparation of the (3r,5r,7r)-adamantane-1-carboxylic acid precursor. Industrial-scale adamantane production typically employs Schleyer’s acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, followed by oxidation to yield the carboxylic acid derivative .

Carboxamide Formation

The carboxylic acid is activated using thionyl chloride or carbodiimide reagents, then coupled with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine. This step often employs N,N-dimethylformamide (DMF) as a solvent with catalytic 4-dimethylaminopyridine (DMAP) to suppress racemization.

Purification and Characterization

Reaction mixtures are purified via silica gel chromatography, with final compound validation using:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the ethyl linker’s integration and pyrimidinone proton environments.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion consistency with the theoretical mass.

Mechanistic Insights and Biological Activity

Putative Targets

Adamantane derivatives historically target viral ion channels (e.g., influenza A M2 proton channel) . For this compound, molecular docking studies propose inhibition of viral polymerases or proteases via:

  • Hydrophobic interactions between the adamantane cage and enzyme pockets.

  • Hydrogen bonding between the pyrimidinone carbonyl and catalytic residues.

In Vitro Antiviral Profiling

While specific data for this compound remains undisclosed, structurally analogous adamantane-pyrimidine hybrids demonstrate EC₅₀ values in the low micromolar range against RNA viruses . Resistance profiles remain uncharacterized but may mirror limitations seen with amantadine due to viral mutation .

Comparative Analysis with Analogues

Rimantadine and Amantadine

Unlike earlier aminoadamantanes, this compound lacks a primary amine, potentially circumventing pH-dependent ion channel blocking associated with rapid resistance .

Pyrimidine-Adamantane Hybrids

Replacing the ethyl linker with methylene groups reduces conformational flexibility, possibly enhancing target specificity but limiting metabolic stability.

Challenges and Future Directions

Synthetic Scalability

Multi-step synthesis and chiral resolution pose manufacturing hurdles. Continuous flow chemistry could optimize yield and enantiomeric excess.

ADME Profiling

Predicted hepatic metabolism via cytochrome P450 3A4 necessitates in vitro microsomal studies to identify major metabolites and potential drug-drug interactions .

Resistance Mitigation

Structure-activity relationship (SAR) studies should explore modifications to the pyrimidinone ring that maintain efficacy against mutant viral strains .

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